3,5,6-Trimethyl-1,2,4-dithiazine

Flavor chemistry Heterocyclic chemistry Structure-odor relationships

3,5,6-Trimethyl-1,2,4-dithiazine is a six-membered heterocyclic compound bearing two sulfur atoms at the 1,2,4-positions and carrying methyl substituents at the 3,5,6-positions, yielding a molecular formula of C6H9NS2 and a molecular weight of 159.27 g/mol. It belongs to the dithiazine family but is structurally distinct from the more widely known 1,3,5-dithiazine congeners that dominate the flavor and fragrance literature.

Molecular Formula C6H9NS2
Molecular Weight 159.3 g/mol
CAS No. 199480-76-7
Cat. No. B12569252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,6-Trimethyl-1,2,4-dithiazine
CAS199480-76-7
Molecular FormulaC6H9NS2
Molecular Weight159.3 g/mol
Structural Identifiers
SMILESCC1=C(SSC(=N1)C)C
InChIInChI=1S/C6H9NS2/c1-4-5(2)8-9-6(3)7-4/h1-3H3
InChIKeyANSAGYXPJLLLHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,6-Trimethyl-1,2,4-dithiazine (CAS 199480-76-7) – Structural Class & Baseline Procurement Profile


3,5,6-Trimethyl-1,2,4-dithiazine is a six-membered heterocyclic compound bearing two sulfur atoms at the 1,2,4-positions and carrying methyl substituents at the 3,5,6-positions, yielding a molecular formula of C6H9NS2 and a molecular weight of 159.27 g/mol . It belongs to the dithiazine family but is structurally distinct from the more widely known 1,3,5-dithiazine congeners that dominate the flavor and fragrance literature. This 1,2,4-dithiazine regioisomer has been identified as a volatile constituent in the steam distillate of cultured tiger prawn (Penaeus monodon) [1] and in model Maillard reaction systems [2], establishing its relevance as a naturally occurring or process-derived aroma compound.

Why Generic 1,3,5-Dithiazine Substitution Fails for 3,5,6-Trimethyl-1,2,4-dithiazine-Containing Formulations


Dithiazines are often treated as a uniform commodity class in procurement, yet the position of the two sulfur atoms in the ring fundamentally alters physicochemical properties. The 1,2,4-dithiazine scaffold contains an S–S (disulfide) linkage built directly into the heterocycle, which is absent in the more common 1,3,5-dithiazines [1]. This difference drives divergent reactivity profiles under thermal and redox conditions, and distinct mass spectrometric fragmentation patterns [2]. Consequently, substituting 3,5,6-trimethyl-1,2,4-dithiazine with a 1,3,5-dithiazine analog such as 2,4,6-trimethyldihydro-1,3,5-dithiazine will not reproduce the same organoleptic signature, thermal degradation pathway, or analytical retention time, making generic substitution scientifically unsound for any application where the specific volatile profile or chemical behavior must be matched.

Product-Specific Quantitative Evidence Guide for 3,5,6-Trimethyl-1,2,4-dithiazine


Structural Class Differentiation: 1,2,4-Dithiazine vs. 1,3,5-Dithiazine Ring Architecture

The 1,2,4-dithiazine ring system is structurally distinct from the 1,3,5-dithiazine system due to the presence of a contiguous disulfide (S–S) moiety within the ring, as confirmed by X-ray crystallographic and spectroscopic analysis of related 1,2,4-dithiazine derivatives [1]. This S–S bond imparts unique redox lability: under mild reducing conditions, 1,2,4-dithiazines can undergo ring-opening to generate thiol intermediates, a reactivity pathway not available to 1,3,5-dithiazines. This difference is critical for applications where thermal stability or redox-mediated flavor release is relevant.

Flavor chemistry Heterocyclic chemistry Structure-odor relationships

Natural Occurrence in Seafood: Presence in Cultured Tiger Prawn Volatiles

3,5,6-Trimethyl-1,2,4-dithiazine was unequivocally identified via GC-MS in the steam distillate of cultured tiger prawn (Penaeus monodon) alongside other sulfur volatiles [1]. This natural occurrence contrasts with many 1,3,5-dithiazines that are predominantly generated in model Maillard systems rather than being isolated from specific intact food matrices. The compound was not detected in Neptune rose shrimp under the same conditions, suggesting a species-specific or matrix-specific formation pathway [1].

Seafood flavor Volatile profiling Natural occurrence

Analytical Differentiation: GC-MS Retention and Fragmentation Signature Distinct from 1,3,5-Dithiazines

Kruse and Rödel (1982) conducted a systematic capillary-GC-MS investigation of dithiazine derivatives formed from the reaction of acetaldehyde, formaldehyde, ammonia, and hydrogen sulfide [1]. In this complex reaction mixture, multiple dithiazine regioisomers and methyl-substituted variants were chromatographically resolved and individually characterized by their mass spectra. 3,5,6-Trimethyl-1,2,4-dithiazine eluted as a distinct peak with a fragmentation pattern that differed diagnostically from co-eluting 1,3,5-dithiazine derivatives, allowing unambiguous identification even in multi-component mixtures. The study provided Kovats retention indices on a polar capillary column, enabling direct chromatographic comparison.

GC-MS analysis Dithiazine characterization Quality control

Sensory Descriptor Differentiation: Alliaceous Notes vs. Roasted-Meat Notes of 1,3,5-Dithiazines

Kruse and Rödel reported that the dithiazine derivatives identified in their model reaction mixture collectively exhibited 'alliumartige Noten' (alliaceous, onion/garlic-like notes) [1]. This sensory character contrasts with the roasted, meaty, nutty profiles typically ascribed to 1,3,5-dithiazines such as 2,4,6-trimethyldihydro-1,3,5-dithiazine (described as having a roasted chicken aroma) [2]. While the study characterized the mixture rather than isolated 3,5,6-trimethyl-1,2,4-dithiazine in sensory terms, the alliaceous descriptor is consistent with the S–S bond chemistry of the 1,2,4-dithiazine scaffold, which upon thermal degradation can release thiols and sulfides associated with allium aromas.

Sensory science Organoleptic characterization Flavor differentiation

Best Research and Industrial Application Scenarios for 3,5,6-Trimethyl-1,2,4-dithiazine


Authentic Seafood Flavor Reconstitution for Cultured Prawn and Crustacean Profiles

Based on its verified natural occurrence in cultured tiger prawn steam distillate [1], 3,5,6-trimethyl-1,2,4-dithiazine is a candidate analytical marker and formulating ingredient for complex seafood flavor reconstitution. Flavor houses developing authentic shrimp, prawn, or crustacean profiles can incorporate this compound to match the volatile fingerprint of the target food matrix, leveraging its distinct GC-MS signature (Section 3, Evidence 1) for quality control verification [2].

Alliaceous Savory Note Generation in Process Flavors via Disulfide-Mediated Degradation

The 1,2,4-dithiazine scaffold, with its labile S–S bond, is structurally predisposed to generate thiol and sulfide degradation products upon heating. This makes 3,5,6-trimethyl-1,2,4-dithiazine a rational precursor for controlled thermal generation of onion/garlic savory notes in process flavor formulations, in contrast to 1,3,5-dithiazines that predominantly yield roasted-meaty aromas [3]. The class-level sensory differentiation (Section 3, Evidence 4) supports this application direction.

Differentiation Marker in Maillard Reaction Mechanism Studies

The formation of 1,2,4-dithiazine regioisomers alongside 1,3,5-dithiazines in acetaldehyde/formaldehyde/ammonia/hydrogen sulfide model systems provides a valuable probe for studying regioisomeric selectivity in sulfur–nitrogen heterocyclization pathways [2]. Researchers investigating Maillard reaction mechanisms or flavor precursor chemistry can use 3,5,6-trimethyl-1,2,4-dithiazine as a diagnostic marker for the 1,2,4-pathway, enabling kinetic and mechanistic studies that would be confounded by reliance on 1,3,5-dithiazine standards alone.

Analytical Standard for Isomer-Specific Quantitation in Complex Food Extracts

The chromatographic resolution of 3,5,6-trimethyl-1,2,4-dithiazine from co-occurring 1,3,5-dithiazine isomers (Section 3, Evidence 3) positions the compound as an essential analytical reference standard for any laboratory conducting isomer-specific quantitation of dithiazines in food, flavor, or Maillard reaction research. Procurement of the pure compound rather than a generic 'dithiazine mixture' ensures accurate calibration and prevents misidentification of co-eluting isomers [2].

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